![molecular formula C10H14NO4P B12906338 N-[Ethoxy(phenyl)phosphoryl]glycine CAS No. 918794-03-3](/img/structure/B12906338.png)
N-[Ethoxy(phenyl)phosphoryl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid is an organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of an ethoxy group, a phenyl group, and a phosphoryl group attached to an amino acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol to form ethoxyphenylphosphonic dichloride. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid can be achieved through a continuous flow process. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its pharmacological properties.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ethoxy and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
- Amino-PEG2-acetic acid
- Amino-PEG2-CH2COOH
Uniqueness
Compared to similar compounds, 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid is unique due to the presence of the ethoxy and phenyl groups attached to the phosphoryl moiety. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918794-03-3 |
|---|---|
Formule moléculaire |
C10H14NO4P |
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
2-[[ethoxy(phenyl)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H14NO4P/c1-2-15-16(14,11-8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
MCSRTUYLUSAWOS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
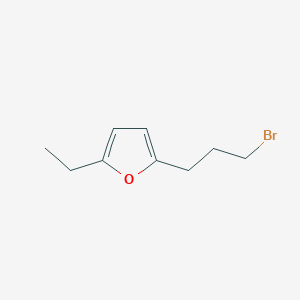
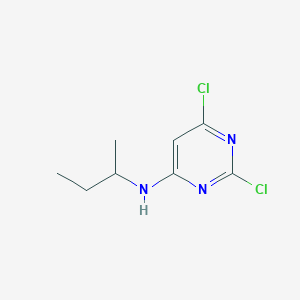
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
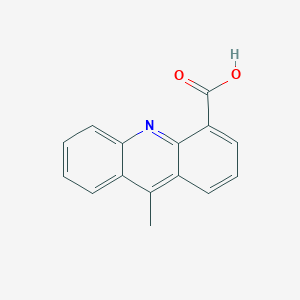
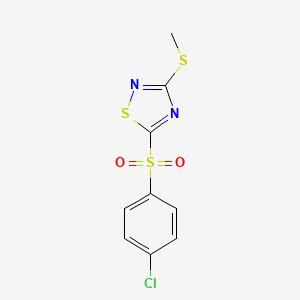
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
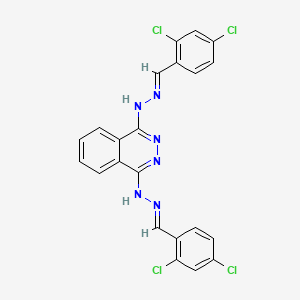
![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)
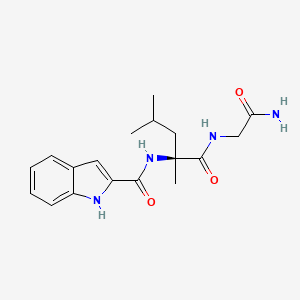
![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
